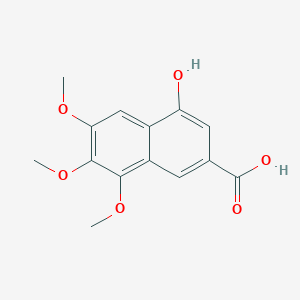
4-Hydroxy-6,7,8-trimethoxy-2-naphthalenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-6,7,8-trimethoxy-2-naphthalenecarboxylic acid is a derivative of naphthalene, characterized by the presence of hydroxy and methoxy groups on the naphthalene ring. This compound has a molecular formula of C14H14O6 and a molecular weight of 278.26 g/mol
Vorbereitungsmethoden
One common method involves the methylation of 4-hydroxy-2-naphthalenecarboxylic acid using methanol in the presence of a catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-Hydroxy-6,7,8-trimethoxy-2-naphthalenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The hydroxy and methoxy groups can undergo substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-6,7,8-trimethoxy-2-naphthalenecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-6,7,8-trimethoxy-2-naphthalenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Hydroxy-6,7,8-trimethoxy-2-naphthalenecarboxylic acid include:
3-Hydroxy-6,7,8-trimethoxy-2-naphthoate: This compound has a similar structure but differs in the position of the hydroxy group.
6-Methoxy-2-naphthoic acid: This compound lacks the hydroxy group and has only one methoxy group.
6-Hydroxy-2-naphthoic acid: This compound has a hydroxy group but lacks the methoxy groups.
The uniqueness of this compound lies in its specific arrangement of hydroxy and methoxy groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H14O6 |
|---|---|
Molekulargewicht |
278.26 g/mol |
IUPAC-Name |
4-hydroxy-6,7,8-trimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H14O6/c1-18-11-6-8-9(12(19-2)13(11)20-3)4-7(14(16)17)5-10(8)15/h4-6,15H,1-3H3,(H,16,17) |
InChI-Schlüssel |
MFTRZXJYGMLGNF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C=C(C=C(C2=C1)O)C(=O)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


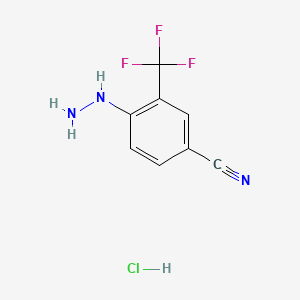
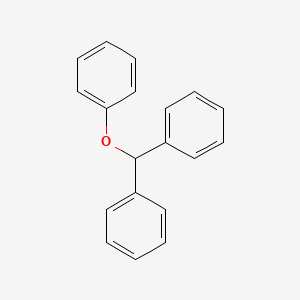
![{2-[4-(2-Methyl-thiazol-4-yl)-phenylamino]-thiazol-4-yl}-acetic acid](/img/structure/B13932034.png)
![3-(2-Propen-1-yl)[1,1'-biphenyl]-2,2'-diol](/img/structure/B13932039.png)
![1-(Phenylsulfonyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13932046.png)
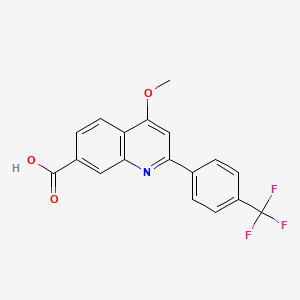
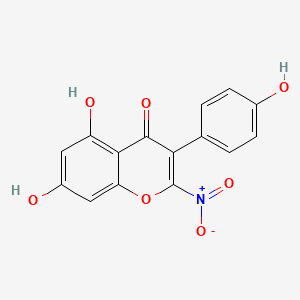

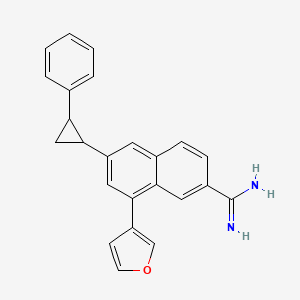


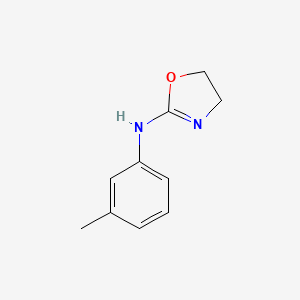

![1-(2'-Chloro-[1,1'-biphenyl]-2-yl)-2-nitronaphthalene](/img/structure/B13932094.png)
